
2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol is a complex organic compound that features a quinoline core substituted with a methoxy group at the 7th position, a methyl group at the 8th position, and a thiazole ring at the 2nd position The cyclopropyl group is attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced via methylation of a hydroxyquinoline derivative using methyl iodide in the presence of a base. The methyl group can be introduced through a Friedel-Crafts alkylation.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.
Cyclopropyl Substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science:
Mecanismo De Acción
The mechanism of action of 2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The thiazole and quinoline moieties can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting various molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Cyclopropylthiazol-2-yl)-7-methoxyquinolin-4-ol: Lacks the methyl group at the 8th position.
2-(4-Cyclopropylthiazol-2-yl)-8-methylquinolin-4-ol: Lacks the methoxy group at the 7th position.
2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinoline: Lacks the hydroxyl group at the 4th position.
Uniqueness
2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol is unique due to the combination of its functional groups and the presence of both a thiazole and quinoline ring system. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C17H16N2O2S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-9-15(21-2)6-5-11-14(20)7-12(18-16(9)11)17-19-13(8-22-17)10-3-4-10/h5-8,10H,3-4H2,1-2H3,(H,18,20) |
Clave InChI |
OLUKFIKXIQUCNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1NC(=CC2=O)C3=NC(=CS3)C4CC4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


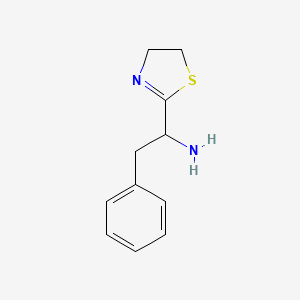
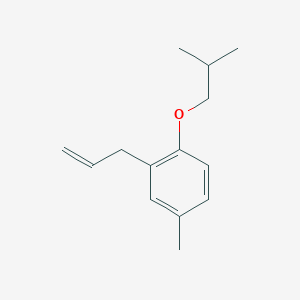
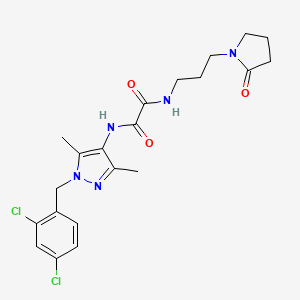
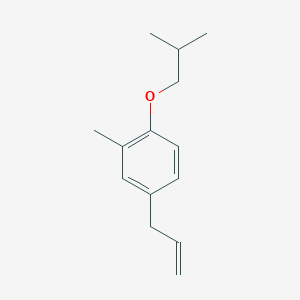
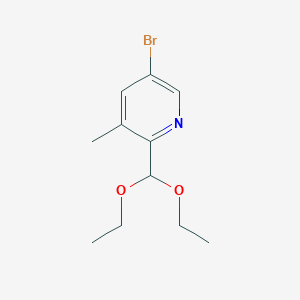
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
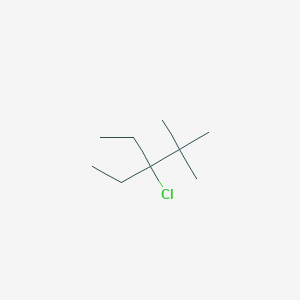
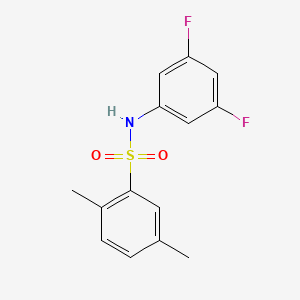
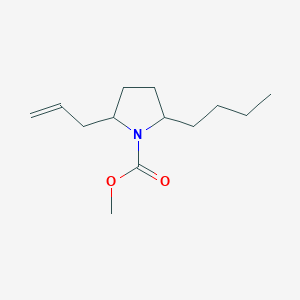
![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)

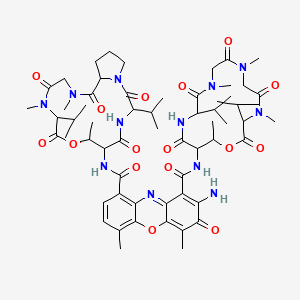
![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)
